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Compound of Interest

Compound Name:
(R)-N-Boc-3-Amino-3-

phenylpropanoic acid

Cat. No.: B064540 Get Quote

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral building block of significant interest to

researchers in peptide synthesis and drug development.[1][2][3] As a derivative of β-

phenylalanine, its structure is foundational in the synthesis of peptidomimetics, bioactive

compounds, and novel therapeutics, particularly for neurological disorders and cancer

research.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the

compound's stability and modulates its solubility, making it a versatile intermediate for creating

more complex molecules.[1][2][4]

Understanding the solubility of this compound is not merely a procedural step but a

cornerstone of successful drug development. Solubility directly influences critical downstream

parameters, including formulation strategies, bioavailability, and ultimately, the in vivo

performance of a potential drug candidate.[5][6] Poor aqueous solubility is a leading cause of

failure in the drug development pipeline, making accurate and early characterization essential.

[5] This guide provides a comprehensive overview of the physicochemical properties, solubility

profile, and standardized methodologies for determining the solubility of (R)-N-Boc-3-Amino-3-
phenylpropanoic acid.

Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the resulting

intermolecular forces between the solute and the solvent. For (R)-N-Boc-3-Amino-3-
phenylpropanoic acid, several key features are paramount.
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The molecule possesses both a polar carboxylic acid group and a protected amino group,

alongside a non-polar phenyl ring. This amphipathic nature means its interaction with solvents

is highly nuanced. The acidic carboxylic acid and the basic amino group give the unprotected

parent molecule a zwitterionic character at physiological pH.[7] While the Boc group mitigates

the basicity of the amine, the potential for strong hydrogen bonding and dipole-dipole

interactions remains.

Below is a summary of its key physicochemical properties:

Property Value Source

Molecular Formula C₁₄H₁₉NO₄ [1][8]

Molecular Weight 265.31 g/mol [1][8][9]

Appearance White Powder / Chunks [1][8][10]

Melting Point ~123.4 °C [8]

pKa (Predicted) 4.32 ± 0.10 [8]

XLogP3 2.72 [10]

Causality Behind the Properties:

pKa: The predicted pKa of ~4.32 is attributed to the carboxylic acid moiety. This value is

critical, as it indicates that the compound's charge state—and therefore its solubility in

aqueous media—will be highly dependent on pH.[8] At pH values below the pKa, the

carboxylic acid will be predominantly protonated (neutral), while at pH values above it, it will

be deprotonated (anionic), which typically increases aqueous solubility.[11][12]

XLogP3: A value of 2.72 suggests a moderate degree of lipophilicity.[10] This is a balance

between the hydrophobic phenyl and Boc groups and the polar carboxylic acid group. It

predicts a preference for organic solvents over water.

Zwitterionic Potential: The underlying amino acid structure means that in aqueous solutions,

the molecule's net charge is pH-dependent. Solubility is generally at its minimum at the

isoelectric point, where the net charge is zero, leading to stronger intermolecular interactions

and a greater tendency to crystallize or precipitate.[7][11][12]
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Solubility Profile: A Qualitative Overview
While precise quantitative solubility data (e.g., in mg/mL) is not readily available in public

literature, a qualitative profile can be constructed from analogue data and general chemical

principles. The compound is a polar molecule and thus exhibits a preference for polar solvents.

[7]
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Solvent Class Example Solvents Expected Solubility Rationale

Polar Aprotic
Dimethyl sulfoxide

(DMSO)
Soluble

Recommended as a

primary choice for

solubilizing the related

S-enantiomer.[7] Its

high polarity

effectively solvates

the molecule.

Polar Protic Methanol Soluble

Also recommended as

a primary choice.[7]

Can act as both a

hydrogen bond donor

and acceptor.

Water Slightly Soluble

The hydrophobic

phenyl and Boc

groups limit solubility

despite the presence

of polar functional

groups.[7]

Ethanol, Isopropanol Moderately Soluble

Solubility of amino

acids generally

decreases as the alkyl

chain of the alcohol

solvent increases,

reducing polarity.[11]

Non-Polar Hexane, Toluene Low / Insoluble

A significant mismatch

in polarity between the

polar solute and non-

polar solvent results in

poor solubility.[7]

Gold Standard Protocol: Equilibrium Solubility
Determination via Shake-Flask Method
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To obtain reliable and reproducible quantitative data, a standardized experimental protocol is

necessary. The saturation shake-flask (SSF) method is widely regarded as the "gold standard"

for determining equilibrium solubility.[5][13] It measures the concentration of a saturated

solution after a state of equilibrium has been reached between the dissolved and undissolved

solid.

Detailed Step-by-Step Methodology
Preparation of Materials:

Ensure the (R)-N-Boc-3-Amino-3-phenylpropanoic acid solid is pure and well-

characterized (e.g., by HPLC, NMR).[13]

Use high-purity solvents.[13]

Prepare buffer solutions (e.g., Phosphate-Buffered Saline, PBS) if pH-dependent solubility

is to be measured.[14]

Experimental Procedure:

Step 1: Addition of Excess Solid: Add an excess amount of the solid compound to a known

volume of the selected solvent in a sealed vial. The excess is critical to ensure saturation

is achieved.[5][14]

Step 2: Equilibration: Place the vials in an incubator or shaker bath set to a constant,

controlled temperature (e.g., 25 °C or 37 °C).[13][14] Agitate the suspension for a

sufficient duration (typically 24 to 72 hours) to ensure the system reaches thermodynamic

equilibrium.[13]

Step 3: Phase Separation: After equilibration, separate the undissolved solid from the

saturated solution. This is a critical step where errors can be introduced.[5] Common

methods include:

Centrifugation: Spin the vials at high speed to pellet the excess solid.

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the solid. Ensure the

filter material does not bind the compound.[14]
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Step 4: Sampling and Dilution: Carefully collect an aliquot of the clear supernatant or

filtrate. If necessary, dilute the sample with the appropriate solvent to bring it within the

linear range of the analytical method.

Step 5: Quantification: Determine the concentration of the dissolved compound using a

validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or Mass Spectrometry (LC-MS).[14][15] A standard calibration curve

must be prepared.

Data Analysis:

Calculate the solubility by comparing the measured concentration of the saturated solution

against the calibration curve, accounting for any dilution factors. The result is typically

expressed in units of mg/mL or µg/mL.[14]
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Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
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Troubleshooting and Key Considerations
pH Control: For aqueous solvents, pH is the most critical variable. Always measure and

report the final pH of the saturated solution, as the dissolution of an acidic compound can

alter it.

Temperature Stability: Solubility is temperature-sensitive. Maintain strict temperature control

throughout the equilibration process.[13]

Solid-State Form: The crystalline form (polymorph) of the compound can have a different

solubility. Ensure consistency in the solid material used for testing.

Precipitation: If a compound is first dissolved in a strong organic solvent like DMSO and then

diluted into an aqueous buffer, it may precipitate if the final concentration exceeds its

aqueous solubility limit. This is known as kinetic vs. thermodynamic solubility, and the shake-

flask method is designed to measure the latter.

Conclusion
(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a moderately lipophilic, polar molecule whose

solubility is governed by a delicate interplay of its functional groups. It is most soluble in polar

organic solvents like DMSO and methanol and exhibits limited solubility in water, a critical

factor for pharmaceutical development. Its solubility in aqueous systems is highly pH-

dependent due to its carboxylic acid moiety. For drug development professionals, obtaining

precise, quantitative solubility data using a standardized protocol like the saturation shake-flask

method is imperative. This foundational data informs everything from initial screening and

formulation to predicting the ultimate success of the therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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